2'-Amino-1'-(2,4-difluorophenyl)-1-methyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'{H}-spiro[indole-3,4'-quinoline]-3'-carbonitrile
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Overview
Description
2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and quinoline moiety, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 2,4-difluoroaniline, which is then subjected to a series of reactions including nitration, reduction, and cyclization to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Quinolines: These compounds share a similar core structure and are known for their antimicrobial and antimalarial activities.
Uniqueness
What sets 2’-Amino-1’-(2,4-difluorophenyl)-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’{H}-spiro[indole-3,4’-quinoline]-3’-carbonitrile apart is its unique spiro structure, which can impart distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C24H18F2N4O2 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
2-amino-1-(2,4-difluorophenyl)-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C24H18F2N4O2/c1-29-17-6-3-2-5-14(17)24(23(29)32)15(12-27)22(28)30(18-10-9-13(25)11-16(18)26)19-7-4-8-20(31)21(19)24/h2-3,5-6,9-11H,4,7-8,28H2,1H3 |
InChI Key |
RGNGCJCVILFLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(N(C4=C3C(=O)CCC4)C5=C(C=C(C=C5)F)F)N)C#N |
Origin of Product |
United States |
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